Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine
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Overview
Description
Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine is a complex organic compound that features a pyridine moiety linked through a series of sulfanyl (thioether) linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine typically involves multi-step organic reactions. One common approach is the reaction of pyridine derivatives with thioether linkages. The process often starts with the preparation of intermediate compounds, such as 4-bromo acetophenone and vetraldehyde, which are then subjected to further reactions to introduce the sulfanyl linkages .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthesis processes with optimization for large-scale production. This may include the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a precursor for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine involves its interaction with specific molecular targets. The sulfanyl linkages and pyridine moiety allow it to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell processes .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridine moiety and have similar reactivity and applications.
Imidazopyridines: These compounds also contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
Uniqueness
Oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine is unique due to its specific combination of sulfanyl linkages and pyridine moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
oxalic acid;4-[2-[2-(2-pyridin-4-ylethylsulfanyl)ethylsulfanyl]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2S2.2C2H2O4/c1-7-17-8-2-15(1)5-11-19-13-14-20-12-6-16-3-9-18-10-4-16;2*3-1(4)2(5)6/h1-4,7-10H,5-6,11-14H2;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKVESLVRFMUOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCSCCSCCC2=CC=NC=C2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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